Bienvenue dans la boutique en ligne BenchChem!

2',3,3',4',5'-Pentachloro-4-biphenylol

Pharmacokinetics ADME Hydroxylated PCB metabolites

2',3,3',4',5'-Pentachloro-4-biphenylol (CAS 192190-09-3), also designated 4-OH-CB 107 or 4-hydroxy-2',3,3',4',5'-pentachlorobiphenyl, is a mono-hydroxylated metabolite of polychlorinated biphenyls (PCBs) bearing five chlorine substituents (2',3,3',4',5'-pattern) with a hydroxyl group at the 4-position of the biphenyl scaffold. It is one of the most abundant OH-PCB congeners consistently detected in human plasma, formed via cytochrome P450-mediated oxidation of parent PCBs such as CB-105 (2,3,3',4,4'-pentachlorobiphenyl) and CB-118 (2,3',4,4',5-pentachlorobiphenyl).

Molecular Formula C12H5Cl5O
Molecular Weight 342.4 g/mol
CAS No. 192190-09-3
Cat. No. B062504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3,3',4',5'-Pentachloro-4-biphenylol
CAS192190-09-3
Synonyms2-chloro-4-(2,3,4,5-tetrachlorophenyl)phenol
Molecular FormulaC12H5Cl5O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O
InChIInChI=1S/C12H5Cl5O/c13-7-3-5(1-2-9(7)18)6-4-8(14)11(16)12(17)10(6)15/h1-4,18H
InChIKeyCGAILIYIKMFHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3,3',4',5'-Pentachloro-4-biphenylol (4-OH-CB 107): A Structurally Distinct Hydroxylated PCB Metabolite for Endocrine Disruption and Pharmacokinetic Research


2',3,3',4',5'-Pentachloro-4-biphenylol (CAS 192190-09-3), also designated 4-OH-CB 107 or 4-hydroxy-2',3,3',4',5'-pentachlorobiphenyl, is a mono-hydroxylated metabolite of polychlorinated biphenyls (PCBs) bearing five chlorine substituents (2',3,3',4',5'-pattern) with a hydroxyl group at the 4-position of the biphenyl scaffold [1]. It is one of the most abundant OH-PCB congeners consistently detected in human plasma, formed via cytochrome P450-mediated oxidation of parent PCBs such as CB-105 (2,3,3',4,4'-pentachlorobiphenyl) and CB-118 (2,3',4,4',5-pentachlorobiphenyl) [2]. Unlike its parent PCBs, 4-OH-CB 107 exhibits high-affinity binding to the thyroid hormone transport protein transthyretin (TTR) and demonstrates potent endocrine-modulating activities including estrogen sulfotransferase inhibition and thyroid hormone receptor-mediated transcription interference [3]. Its specific chlorine substitution pattern adjacent to the hydroxyl group confers differential pharmacokinetic and toxicodynamic properties that distinguish it from other OH-PCB congeners, making it a critical analytical reference standard and research tool for PCB metabolite studies [4].

Why 2',3,3',4',5'-Pentachloro-4-biphenylol Cannot Be Substituted by Other OH-PCB Congeners in Research Applications


Hydroxylated PCB metabolites exhibit profound structure-dependent differences in pharmacokinetic elimination, receptor-binding selectivity, and in vivo endocrine toxicity that preclude interchangeable use among congeners. Even closely related positional isomers—such as 4'-OH-PCB 106 versus 4-OH-CB 107—display divergent activities in thyroid hormone receptor (TR)-mediated transcription assays [1]. The half-life of 4-OH-CB 107 in rat plasma (3.8 days) differs nearly 4-fold from that of 4-OH-CB 187 (15 days), directly impacting experimental exposure durations and bioaccumulation modeling [2]. Furthermore, the estrogen receptor binding affinity, antiestrogenic potency, and sulfotransferase inhibition profiles vary by orders of magnitude depending on the precise pattern of chlorine substitution ortho or meta to the hydroxyl group [3]. These differences mean that substituting one OH-PCB congener for another in experimental protocols can yield fundamentally different pharmacokinetic curves, endocrine outcomes, and mechanistic interpretations—making congener-specific procurement and verification essential for reproducible research.

Quantitative Differentiation Evidence for 2',3,3',4',5'-Pentachloro-4-biphenylol (4-OH-CB 107) Against Key Comparators


Pharmacokinetic Half-Life and Systemic Clearance: 4-OH-CB 107 vs. 4-OH-CB 187 in Rat Intravenous Model

In a direct head-to-head pharmacokinetic study in rats following a single intravenous dose of 1 μmol/kg, 4-OH-CB 107 demonstrated a substantially shorter elimination half-life (3.8 days) and higher systemic clearance (0.67 mL/h) compared with the heptachlorinated congener 4-OH-CB 187 (half-life 15 days; clearance 0.22 mL/h). The area under the plasma concentration-time curve (AUC) for 4-OH-CB 107 was approximately 1,500 nmol·h/mL versus 4,450 nmol·h/mL for 4-OH-CB 187, and volumes of distribution were 0.07 and 0.11 L/kg, respectively [1]. These parameters were determined by gas chromatography/mass spectrometry analysis of serial plasma samples [1].

Pharmacokinetics ADME Hydroxylated PCB metabolites

In Vivo Estrous Cycle Disruption Potency: 4-OH-CB 107 vs. Aroclor 1254 in Rat Developmental Exposure Model

In a controlled in vivo study, pregnant Wistar rats were exposed to 4-OH-CB 107 (0.5 or 5.0 mg/kg bw) or Aroclor 1254 (25 mg/kg bw) via oral gavage from gestational days 10–16. A significant, dose-dependent prolongation of the estrous cycle was observed in 75% of female offspring at 0.5 mg/kg and 82% at 5.0 mg/kg 4-OH-CB 107, compared with 64% in the Aroclor 1254 (25 mg/kg) group [1]. Furthermore, plasma estradiol concentrations in female offspring were significantly increased by 50% in the proestrous stage after 5 mg/kg 4-OH-CB 107 exposure, whereas no effect on estradiol was observed in Aroclor 1254-treated animals [1]. The diestrous stage prolongation resembled a state of pseudopregnancy, suggesting early reproductive senescence [1].

Reproductive toxicology Endocrine disruption Developmental exposure

Fetal Accumulation and Thyroid Hormone Disruption: 4-OH-CB 107 Placental Transfer Quantified by Tissue-Specific Fetal/Maternal Ratios

Following oral administration of 5 mg/kg ¹⁴C-labeled 4-OH-CB 107 to pregnant rats (GD 10–16), the compound demonstrated pronounced and tissue-selective fetal accumulation. Fetal/maternal concentration ratios at gestational day 20 reached 11.0 in liver, 2.6 in cerebellum, and 1.2 in plasma [1]. Plasma-derived radioactivity was confirmed to be bound to transthyretin (TTR) in both dams and fetuses [1]. Functionally, fetal plasma total T4 (TT4) and free T4 (FT4) levels were significantly decreased by 89% and 41%, respectively, at GD 20, while fetal thyroid-stimulating hormone (TSH) was elevated by 124% [1]. Fetal forebrain T4 concentrations were reduced by 35% at GD 20 [1]. The extreme liver accumulation ratio of 11.0 indicates active concentrative mechanisms beyond passive equilibrium [1].

Developmental toxicology Thyroid disruption Placental transfer

Avian Embryo Lethality: Comparative Potency of 4-OH-CB 107 and 4-OH-CB 187 in Japanese Quail In Ovo Model

In a comparative in ovo toxicity study, both 4-OH-CB 107 and 4-OH-CB 187 were administered to Japanese quail eggs via yolk injection at dose levels of 162.5, 325, and 750 μg/egg [1]. Both hydroxylated PCB congeners caused relatively high embryo lethality, with mortality concentrated in the early days following administration [1]. Embryos surviving the initial exposure period showed no significant differences in hatchling weight, subsequent weight gain, reproductive variables, or plasma thyroid hormone concentrations in adulthood, indicating that the primary toxicological endpoint is acute embryo lethality rather than subchronic developmental impairment [1]. The study authors noted that the mechanism behind the lethality of both 4-OH-CB 107 and 4-OH-CB 187 in early embryos remains unknown, highlighting a critical research gap [1].

Avian toxicology Embryo lethality OH-PCB developmental toxicity

Estrogen Receptor Binding Affinity and Antiestrogenic Activity: Structure-Dependent Differentiation of 4-OH-CB 107 Among Pentachloro-4-biphenylol Isomers

In a systematic structure-activity relationship (SAR) study of eight hydroxylated tetrachloro- and pentachloro-4-biphenylols, compound E (2',3,3',4',5'-pentachloro-4-biphenylol, i.e., 4-OH-CB 107) competitively bound to mouse and rat uterine cytosolic estrogen receptor (ER), with relative binding affinities (RBA) compared to 17β-estradiol (E2) in the range of 1.4 × 10⁻³ to 5.3 × 10⁻⁵ across the compound series [1]. Critically, compound E exhibited antiestrogenic activity in MCF-7 human breast cancer cells: when co-treated with 10⁻⁹ M E2 plus 10⁻⁵ M 4-OH-CB 107, CAT reporter gene activity was inhibited, whereas two other pentachloro isomers (2,2',3',4',5'- and 2,2',3',4',6'-pentachloro-4-biphenylol) induced CAT activity (estrogenic), demonstrating that the position of a single ortho-chlorine on the phenolic ring determines the direction of ER-mediated transcriptional response [1]. No dose-dependent estrogenic activity was observed for compound E in mouse or rat uterus in vivo [1].

Estrogen receptor Structure-activity relationship Antiestrogenicity

Optimal Research and Analytical Application Scenarios for 2',3,3',4',5'-Pentachloro-4-biphenylol (4-OH-CB 107)


Analytical Reference Standard for Human Biomonitoring of OH-PCB Metabolite Profiles

4-OH-CB 107 is consistently identified as one of the top three most abundant OH-PCB congeners in human serum across multiple populations [1]. Its verified identity (CAS 192190-09-3) and well-characterized GC/MS fragmentation pattern make it an essential calibration standard for quantitative analysis of hydroxylated PCB metabolites in human biomonitoring studies. Researchers quantifying OH-PCB burdens in epidemiological cohorts investigating thyroid disruption or neurodevelopmental outcomes should include 4-OH-CB 107 as a primary calibrant, given that its serum concentrations are comparable to those of its parent PCBs (CB-105 and CB-118) [1].

Mechanistic Probe for Transthyretin-Mediated Placental Transfer and Fetal Thyroid Disruption Studies

The documented fetal/maternal concentration ratio of 11.0 in liver and the resulting 89% suppression of fetal total T4 at GD 20 in rats establish 4-OH-CB 107 as the most quantitatively characterized OH-PCB congener for investigating TTR-dependent placental transfer mechanisms [2]. This compound is uniquely suited for studies requiring a validated positive control with known fetal compartmental partitioning when evaluating novel chemicals for potential developmental thyroid toxicity via TTR binding.

Reference Compound for OH-PCB Pharmacokinetic Modeling and Cross-Congener Clearance Comparisons

The rigorously determined pharmacokinetic parameters of 4-OH-CB 107 (t₁/₂ = 3.8 days, Cl = 0.67 mL/h, Vd = 0.07 L/kg in rat) provide a benchmark for physiologically based pharmacokinetic (PBPK) modeling of OH-PCBs [3]. Its 4-fold shorter half-life relative to 4-OH-CB 187 makes it an informative comparator for investigating how chlorine number and substitution pattern govern metabolic clearance rates of hydroxylated PCB congeners, a critical parameter for predicting human body burden from environmental exposure data.

Estrogen Receptor Antiestrogenicity Screening: Isomer-Specific Negative Control for ER Transactivation Assays

Because 4-OH-CB 107 (compound E in Connor et al. 1997) functions as an antiestrogen in MCF-7 reporter assays—in contrast to the estrogenic activity of its 2-chloro-substituted isomers—it serves as a congener-specific reference compound for discriminating between estrogenic and antiestrogenic OH-PCB structural determinants [4]. Laboratories conducting ER-mediated reporter gene screening of PCB metabolites should include 4-OH-CB 107 as a validated antiestrogenic benchmark to calibrate assay sensitivity for antagonist detection.

Quote Request

Request a Quote for 2',3,3',4',5'-Pentachloro-4-biphenylol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.